prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno-pyrrolone core fused with a thiazole ring and substituted with fluorophenyl and propenyl ester groups. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C25H17FN2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H17FN2O5S/c1-3-12-32-24(31)22-13(2)27-25(34-22)28-19(14-8-10-15(26)11-9-14)18-20(29)16-6-4-5-7-17(16)33-21(18)23(28)30/h3-11,19H,1,12H2,2H3 |
InChI Key |
UPSMOUKBBHYYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluorophenyl group, and finally, the attachment of the thiazole and carboxylate groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition would be essential to ensure high yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with biological targets and evaluate its efficacy in various assays.
Medicine
In medicinal chemistry, prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability, mechanical strength, or chemical resistance. Its unique structure may also make it suitable for use in various applications, such as coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The target compound shares a chromeno[2,3-c]pyrrol-2(1H)-one scaffold with derivatives reported in and . Key structural variations include:
- Substituents on the phenyl ring: The 4-fluorophenyl group in the target compound contrasts with the 4-(dimethylamino)phenyl group in ’s analog. Halogenated aryl groups (e.g., 4-fluorophenyl) enhance metabolic stability and binding affinity in kinase inhibitors, while dimethylamino groups improve solubility .
- Ester groups : The propenyl ester (prop-2-en-1-yl) in the target compound differs from the ethyl ester in . Propenyl esters may confer higher reactivity or altered pharmacokinetics due to increased hydrophobicity.
Table 1: Structural Comparison of Analogous Chromeno-Pyrrolone Derivatives
Spectroscopic and NMR Profiling
highlights NMR as a critical tool for comparing chemical environments. For the target compound:
- Region A (positions 29–36): Fluorophenyl substituents would induce downfield shifts in aromatic protons compared to non-halogenated analogs.
- Region B (positions 39–44) : The propenyl ester’s vinyl protons (~5–6 ppm) would differ from ethyl esters (~1–4 ppm) in ’s analog .
Table 2: Key NMR Chemical Shift Differences
| Proton Region | Target Compound (ppm) | Ethyl Analog (ppm) | Chlorophenyl Analog (ppm) | Reference |
|---|---|---|---|---|
| Aromatic | 7.2–8.1 | 6.8–7.5 | 7.3–8.0 | |
| Ester (R-O) | 4.5–5.5 (propenyl) | 1.2–4.0 (ethyl) | N/A |
Bioactivity and Computational Predictions
- Bioactivity clustering : and suggest that structural similarity correlates with bioactivity. The target compound’s fluorophenyl and thiazole motifs align with kinase inhibitors (e.g., imatinib analogs), predicting activity against tyrosine kinases .
- Similarity indexing : Using Tanimoto coefficients (), the target compound shows ~70–80% similarity to ’s ethyl analog, implying shared pharmacological targets like HDACs or proteasomes .
Limitations and Contrasts
Biological Activity
Prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 620587-67-9) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 482.5 g/mol. It features multiple functional groups that contribute to its biological activity, particularly the thiazole and chromene moieties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₃FN₂O₅S |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 620587-67-9 |
Antimicrobial Properties
Recent studies have indicated that compounds containing thiazole and pyrrole structures exhibit significant antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains.
- Antibacterial Activity : In vitro assessments have shown that derivatives with similar structural motifs possess potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds have ranged from 3.12 to 12.5 µg/mL, indicating strong antibacterial properties when compared to standard antibiotics like ciprofloxacin (MIC of 2 µg/mL) .
- Antifungal Activity : The compound's thiazole component suggests potential antifungal activity as well. Research on related thiazole derivatives has demonstrated effectiveness against fungal pathogens, although specific data on this compound remains limited.
The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the thiazole ring may interact with microbial enzymes or cell membrane components, disrupting their function and leading to cell death.
Study on Pyrrole Derivatives
A study published in MDPI highlighted the role of pyrrole-containing compounds in antimicrobial activity. It was found that modifications to the pyrrole structure could enhance efficacy against resistant strains of bacteria . This suggests that this compound could be a candidate for further development in this area.
Research Findings on Related Compounds
Further research on similar compounds indicates that structural variations can significantly influence biological activity. For instance, thiazole derivatives have been shown to possess anti-inflammatory and analgesic properties in animal models . These findings point towards a broader therapeutic potential for the compound under discussion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
